molecular formula C10H9NO2S2 B160321 3-(2-Benzothiazolylthio)propionic Acid CAS No. 4767-00-4

3-(2-Benzothiazolylthio)propionic Acid

Cat. No.: B160321
CAS No.: 4767-00-4
M. Wt: 239.3 g/mol
InChI Key: DXSBAOMLHPFLMW-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolylthio)propionic Acid is an organic compound with the molecular formula C10H9NO2S2. It belongs to the class of thiazole derivatives and is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

The synthesis of 3-(2-Benzothiazolylthio)propionic Acid typically involves the reaction of 2-mercaptobenzothiazole with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(2-Benzothiazolylthio)propionic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different nucleophiles under appropriate conditions.

Scientific Research Applications

3-(2-Benzothiazolylthio)propionic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and pathways.

    Medicine: Due to its anti-inflammatory, antioxidant, and anticancer properties, it is being investigated for potential therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Benzothiazolylthio)propionic Acid involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2-Benzothiazolylthio)propionic Acid can be compared with other thiazole derivatives, such as:

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as a corrosion inhibitor.

    Benzothiazole: A parent compound with applications in dye production and as a fungicide.

    2-Benzothiazolylthioacetic acid: Similar in structure but with different biological activities and applications.

The uniqueness of this compound lies in its combination of biological activities and its versatility in various scientific research applications.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSBAOMLHPFLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279547
Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
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Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-00-4
Record name 4767-00-4
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Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
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